2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid
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Overview
Description
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid is a synthetic compound with the molecular formula C10H9F2N3O2. It is characterized by the presence of a benzodiazole ring substituted with two fluorine atoms and an amino acid side chain.
Preparation Methods
The synthesis of 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring with fluorine substitutions at the 5 and 6 positions. This can be achieved through the reaction of appropriate fluorinated precursors under specific conditions.
Attachment of the Amino Acid Side Chain: The next step involves the introduction of the amino acid side chain to the benzodiazole ring. This can be done through a coupling reaction using reagents such as amino acids or their derivatives.
Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: This compound has a similar amino acid side chain but differs in the structure of the aromatic ring, which is an indole instead of a benzodiazole.
2-amino-3-(5,6-dichloro-1H-1,3-benzodiazol-1-yl)propanoic acid: This compound has chlorine atoms instead of fluorine atoms on the benzodiazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its chemical behavior and interactions with biological molecules .
Properties
IUPAC Name |
2-amino-3-(5,6-difluorobenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2/c11-5-1-8-9(2-6(5)12)15(4-14-8)3-7(13)10(16)17/h1-2,4,7H,3,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEDGDWGYOXQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N(C=N2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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